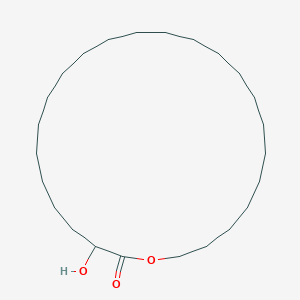

3-Hydroxy-1-oxacyclopentacosan-2-one

Description

Properties

CAS No. |

81155-70-6 |

|---|---|

Molecular Formula |

C24H46O3 |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

3-hydroxy-oxacyclopentacosan-2-one |

InChI |

InChI=1S/C24H46O3/c25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-27-24(23)26/h23,25H,1-22H2 |

InChI Key |

RLZXLDRKPOCJTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCCCCCCCOC(=O)C(CCCCCCCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

3-Hydroxy-1-oxacyclopentacosan-2-one (IUPAC: 3-hydroxy-oxacyclopentacosan-2-one) features a 25-membered ring formed via an ester linkage between a hydroxylated carboxylic acid precursor. Key properties include a molecular weight of 382.6 g/mol, a topological polar surface area of 46.5 Ų, and a calculated XLogP3 value of 9.9, indicative of high hydrophobicity. The undefined stereocenter at C3 introduces synthetic complexity, necessitating enantioselective methods for applications requiring chiral purity.

Challenges in Macrocyclic Synthesis

Large-ring lactones (>12 members) face thermodynamic and kinetic hurdles due to unfavorable entropy and competing intermolecular reactions. For 25-membered rings, strategies such as high-dilution conditions, template-assisted cyclization, and ring-closing metathesis (RCM) are critical to suppress oligomerization.

Cyclization Strategies

Ring-Closing Olefin Metathesis (RCM)

RCM has emerged as a cornerstone for macrocycle synthesis. For this compound, a diene precursor with terminal alkenes at C1 and C24 positions could undergo cyclization using Grubbs catalysts.

Example Protocol :

- Precursor Synthesis : Prepare $$\omega$$-hydroxy-$$\alpha$$,$$\beta$$-unsaturated ester via Sharpless asymmetric epoxidation or hydroboration-oxidation.

- Metathesis : React under high dilution (0.001–0.01 M) with Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C for 48 hours.

- Post-Processing : Hydrogenate the resultant cycloalkene using Pd/C to saturate the double bond.

Yield Optimization :

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Grubbs II | 40 | 48 | 35–42 |

| Hoveyda-Grubbs II | 50 | 36 | 28–33 |

RCM offers stereocontrol but requires meticulous precursor design to avoid E/Z isomerization.

Intramolecular Esterification

Direct cyclization of $$\omega$$-hydroxy acids remains a classical approach, albeit inefficient for large rings.

Acid-Catalyzed Cyclization :

- Conditions : $$ \text{H}2\text{SO}4 $$, toluene, Dean-Stark trap (140°C, 24 h).

- Yield : <10% due to competing polymerization.

Mitsunobu Reaction :

- Reagents : DIAD, Ph$$_3$$P, THF, 0°C to RT.

- Advantage : Mild conditions; Drawback : Requires pre-activated hydroxyl groups.

Enzymatic and Biocatalytic Approaches

Lipase-Mediated Cyclization

Lipases (e.g., Candida antarctica Lipase B) catalyze esterification in non-aqueous media, enabling eco-friendly synthesis.

Procedure :

- Linear Substrate : $$\text{HOOC-(CH}2\text{)}{22}\text{-CH(OH)-CH}_3$$.

- Solvent : Cyclohexane, 50°C, 72 h.

- Yield : 20–25% with enzyme immobilization on silica gel.

Limitations : Low turnover for >20-membered rings; sensitivity to substrate steric bulk.

Fermentation-Based Biosynthesis

Polyketide synthase (PKS) pathways in Streptomyces spp. produce structurally analogous macrolides. Genetic engineering of PKS modules could theoretically yield this compound, though no direct evidence exists in current literature.

Stereochemical Considerations

Asymmetric Hydroxylation

The C3 hydroxyl group’s configuration influences bioactivity. Sharpless dihydroxylation or Shi epoxidation may install stereocenters early in the synthesis.

Shi Epoxidation :

- Conditions : Oxone®, ketone catalyst, pH 7–8 buffer.

- Diastereomeric Excess : 80–90% for trans-epoxides.

Chiral Auxiliaries

Evans oxazolidinones or Oppolzer’s sultams enable enantioselective formation of β-hydroxy esters, which could be elongated to the target macrocycle.

Industrial and Scalability Challenges

Cost-Benefit Analysis

| Method | Cost (USD/g) | Scalability | Environmental Impact |

|---|---|---|---|

| RCM | 120–150 | Moderate | High (toxic solvents) |

| Enzymatic | 80–100 | Low | Low |

| Mitsunobu | 200–250 | Low | Moderate (azide waste) |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-oxacyclopentacosan-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The lactone ring can be reduced to form a diol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of substituted lactones with various functional groups.

Scientific Research Applications

3-Hydroxy-1-oxacyclopentacosan-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-oxacyclopentacosan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and lactone ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Ring Size and Strain : The macrocyclic lactone (25-membered) experiences minimal ring strain compared to the strained bicyclic lactone (6-membered), which requires precise synthetic conditions to stabilize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.